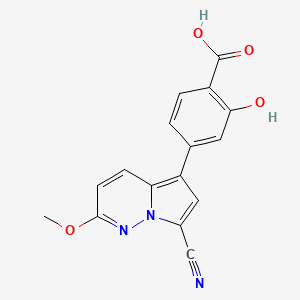

Azaindole derivative 3

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H11N3O4 |

|---|---|

Molecular Weight |

309.28 g/mol |

IUPAC Name |

4-(7-cyano-2-methoxypyrrolo[1,2-b]pyridazin-5-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C16H11N3O4/c1-23-15-5-4-13-12(7-10(8-17)19(13)18-15)9-2-3-11(16(21)22)14(20)6-9/h2-7,20H,1H3,(H,21,22) |

InChI Key |

QEYWGQCVGIFYQF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NN2C(=C(C=C2C#N)C3=CC(=C(C=C3)C(=O)O)O)C=C1 |

Origin of Product |

United States |

Synthetic Methodologies for Azaindole Derivative 3 and Analogous Structures

General Synthetic Approaches to the Azaindole Core

The construction of the azaindole nucleus is a fundamental challenge in heterocyclic chemistry. The electron-deficient nature of the pyridine (B92270) ring often complicates direct analogies to traditional indole (B1671886) syntheses like the Fischer, Bartoli, and Reissert methods. nsf.gov Consequently, numerous specialized strategies have been developed. rsc.org

The formation of the azaindole ring system is frequently achieved through cyclization reactions, where a substituted pyridine precursor undergoes ring closure to form the fused pyrrole (B145914) ring.

Transition Metal-Catalyzed Cyclizations: Palladium and copper-catalyzed reactions are prominent in modern azaindole synthesis. The Sonogashira cross-coupling reaction, for instance, is widely used to couple amino-halopyridines with terminal alkynes. nih.gov The resulting intermediate can then undergo intramolecular cyclization, often facilitated by a copper catalyst or a strong base, to yield the azaindole core. nih.gov Similarly, the Larock indole synthesis has been adapted for azaindole preparation, involving the palladium-catalyzed reaction of ortho-halo or ortho-trifluoroacetamido aminopyridines with alkynes. nih.govnih.gov Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes, often accelerated by microwave irradiation, presents another efficient route. researchgate.net

Fischer Indole Synthesis Adaptation: While often considered less effective for azaindoles, the Fischer indole synthesis can be successfully applied for certain isomers, such as 4- and 6-azaindoles, particularly when the starting pyridylhydrazine contains an electron-donating group. acs.org

[4+1] Cyclization: A notable strategy for producing 6-azaindoles involves a formal [4+1] cyclization. In this approach, a 3-amino-4-methylpyridine (B17607) reacts with an electrophilic C1 source like trifluoroacetic anhydride (B1165640) (TFAA). chemrxiv.org The TFAA acts as both a C1-bielectrophile and an acylating agent, facilitating the construction of the pyrrole ring. chemrxiv.org

Domino Reactions: One-pot domino reactions provide an efficient pathway. For example, 2-fluoro-3-methylpyridine (B30981) can react with various aldehydes in the presence of an alkali amide base like KN(SiMe3)2 to furnish 7-azaindoles selectively. nsf.gov

Once the azaindole scaffold is formed, its functionalization allows for the introduction of diverse substituents. This is a critical step for tuning the molecule's properties.

Metal-Catalyzed Cross-Coupling: Pre-existing azaindole cores, often halogenated, are excellent substrates for cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful tool for introducing aryl or heteroaryl groups. mdpi.comthieme-connect.com For example, a 5-chloro-6-azaindole can be arylated at the C-5 position using a palladium catalyst. thieme-connect.com

C-H Activation: Direct C-H activation has emerged as a step-economical strategy for functionalizing the azaindole ring without pre-functionalization (e.g., halogenation). nih.govrsc.org This approach allows for the introduction of various groups at specific positions, guided by the inherent reactivity of the ring or by directing groups. nih.govresearchgate.net

Electrophilic Substitution: The pyrrole ring of the azaindole moiety is electron-rich and susceptible to electrophilic attack, particularly at the C-3 position. This allows for reactions such as acylation. For instance, 5-fluoro-7-azaindole can be acylated at C-3 using trichloroacetyl chloride. mdpi.com

Regioselective Functionalization Strategies

Achieving regioselectivity—the ability to functionalize a specific atom within the molecule—is paramount in synthesizing complex molecules like Azaindole derivative 3. The C-3 position of the azaindole nucleus is a common site for functionalization due to its electronic properties.

The synthesis of this compound, characterized by a specific substitution at the C-3 position, relies on highly regioselective reactions.

A direct and efficient method for introducing aminoalkyl groups at the C-3 position is the aza-Friedel-Crafts reaction with cyclic imines. nih.gov This reaction involves the direct coupling of an azaindole with a cyclic imine, such as 3,4-dihydroisoquinoline (B110456) or 6,7-dihydrothieno[3,2-c]pyridine. dntb.gov.uamdpi.com

The reactivity of the azaindole isomer plays a crucial role. For instance, 7-azaindole (B17877), 4-azaindole, and 6-azaindole (B1212597) are sufficiently electron-rich to react under solvent-free conditions, often accelerated by microwave heating. nih.govdntb.gov.ua However, less reactive isomers like 5-azaindole (B1197152) require an acid catalyst, such as p-toluenesulfonic acid (p-TSA), to facilitate the reaction. dntb.gov.uamdpi.com The reaction proceeds via nucleophilic attack of the C-3 position of the azaindole onto the electrophilic iminium ion formed from the cyclic imine. dntb.gov.ua

| Azaindole Substrate | Cyclic Imine | Conditions | Yield (%) |

|---|---|---|---|

| 7-Azaindole | 3,4-Dihydroisoquinoline | Microwave, 100°C, 30 min | 91 |

| 4-Azaindole | 3,4-Dihydroisoquinoline | Microwave, 100°C, 1.5 h | 75 |

| 6-Azaindole | 6,7-Dihydrothieno[3,2-c]pyridine | Microwave, 100°C, 2 h | 80 |

| 5-Azaindole | 3,4-Dihydroisoquinoline | p-TSA (10 mol%), MW, 100°C, 1.5 h | 69 |

| 7-Azaindole | 3,4-Dihydro-β-carboline | Microwave, 100°C, 45 min | 85 |

The introduction of a chalcogen atom (S, Se) at the C-3 position can be achieved through direct C–H activation, avoiding the need for pre-functionalized starting materials. acs.orgnih.gov

One approach involves the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles using sulfonyl chlorides, promoted by tetrabutylammonium (B224687) iodide (TBAI). rsc.org In this transition-metal-free method, TBAI serves a dual role as both a promoter and a desulfonylation reagent. rsc.org

A more generalized protocol for NH-free 7-azaindoles utilizes an iodine/DMSO catalytic system. acs.orgnih.gov This method facilitates the C-3 sulfenylation, selenylation, thiocyanation, and selenocyanation of various 7-azaindoles in good to excellent yields. acs.org The reaction proceeds by reacting the 7-azaindole with a chalcogen source, such as a thiol, a diselenide, or potassium thiocyanate, in the presence of molecular iodine as the catalyst at elevated temperatures. acs.org This method is versatile and tolerates a range of functional groups on the azaindole ring. acs.orgnih.gov

| 7-Azaindole Substrate | Chalcogen Source | Catalyst System | Product Type | Yield (%) |

|---|---|---|---|---|

| 7-Azaindole | Thiophenol | I2 (100 mol%), DMSO, 80°C | C-3 Sulfenylated | 93 |

| 7-Azaindole | Diphenyl diselenide | I2 (100 mol%), DMSO, 80°C | C-3 Selenylated | 91 |

| 7-Azaindole | Potassium thiocyanate | I2 (100 mol%), DMSO, 80°C | C-3 Thiocyanated | 84 |

| 4-Chloro-7-azaindole | Thiophenol | I2 (100 mol%), DMSO, 80°C | C-3 Sulfenylated | 89 |

| 2-Methyl-7-azaindole | Pyridine-2-thiol | I2 (100 mol%), DMSO, 80°C | C-3 Sulfenylated | 90 |

C-3 Functionalization Techniques for this compound

Vilsmeier and Duff Formylation Reactions at C-3

The introduction of a formyl group at the C-3 position of the azaindole nucleus is a key transformation, often achieved through electrophilic substitution reactions like the Vilsmeier-Haack and Duff reactions.

The Duff reaction provides a method for the formylation of electron-rich aromatic and heterocyclic compounds using hexamethylenetetramine (HMTA) as the formylating agent, typically in an acidic medium like acetic or trifluoroacetic acid. researchgate.netwikipedia.orgsemanticscholar.org This reaction is mechanistically complex, proceeding through an initial aminomethylation followed by an intramolecular redox process and subsequent hydrolysis to yield the aldehyde. wikipedia.orgsemanticscholar.org For instance, the formylation of 5-nitro-7-azaindole has been reported using the Duff reaction with HMTA in acetic acid. researchgate.net Similarly, 2-methyl-1H-pyrrolo[2,3-b]pyridine can be formylated with HMTA in refluxing acetic acid. The reaction mechanism is related to the Reimer–Tiemann reaction and involves the ring-opening of protonated hexamine to form an iminium ion, which then attacks the aromatic ring. wikipedia.org

While the Vilsmeier-Haack reaction is a staple for the formylation of electron-rich heterocycles like indoles, its application to the C-3 position of azaindoles is less commonly detailed in readily available literature, which tends to focus more on the Duff reaction for this particular substrate class.

Functionalization at Other Positions (e.g., C-2, C-4, C-5, C-6, C-7, N-1)

The functionalization of the azaindole scaffold at positions other than C-3 is crucial for modulating its chemical and biological properties. A range of methodologies have been developed to achieve regioselective substitution around the bicyclic core.

C-2 Functionalization: The C-2 position can be substituted using methods like directed ortho metalation (DoM). scispace.com This strategy allows for the regioselective introduction of various electrophiles, including halogens, sulfur, and phosphorus-containing groups. scispace.com Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, followed by C-N cyclization, also provide an efficient route to 2-substituted 7-azaindole derivatives. organic-chemistry.org

C-4 Functionalization: The C-4 position of the azaindole ring can be selectively functionalized using palladium-catalyzed C-H activation. researchgate.netnih.gov For example, C4-arylation of azaindole-3-carbaldehydes can be achieved using glycine (B1666218) as an inexpensive transient directing group. researchgate.netnih.gov However, the synthesis of 4-azaindoles can be challenging due to the coordination of the pyridyl nitrogen to the metal catalyst, which can hinder the desired reaction. mdpi.com This issue can sometimes be overcome by protecting the pyridine nitrogen as an N-oxide. mdpi.com

C-5 Functionalization: Suzuki-Miyaura cross-coupling is a common method for introducing aryl groups at the C-5 position, starting from a halogenated azaindole precursor. encyclopedia.pub Challenges in this position include the potential for bis-Suzuki coupling products, though the use of N-oxides can help mitigate this side reaction. mdpi.comnih.gov

C-6 Functionalization: The C-6 position is accessible through several routes. Directed metalation group (DMG) "dance" reactions allow for the iterative functionalization of first the C-6 and then the C-2 positions. scispace.comresearchgate.net Direct arylation of N-methyl 7-azaindole N-oxide at the C-6 position can be accomplished via a palladium-catalyzed reaction. nih.gov Furthermore, Reissert-Henze type reactions on 7-azaindole N-oxide enable the direct and regioselective introduction of halogens and cyano groups at C-6. nii.ac.jppitt.edu One-pot Suzuki-Miyaura cross-coupling reactions have also been developed for the synthesis of C3,C6-diaryl 7-azaindoles. acs.orgresearchgate.net

C-7 Functionalization: Direct C-7 arylation has been demonstrated on N-methyl 6-azaindole N-oxide using palladium catalysis under conditions similar to those used for C-6 arylation. nih.gov

N-1 Functionalization: The nitrogen at the N-1 position is often involved in directing or protecting group strategies. It can be functionalized with various groups, such as benzenesulfonyl or Boc-anhydride, to facilitate subsequent reactions or to be a part of the final molecular design, as seen in the synthesis of meriolin derivatives. encyclopedia.pubresearchgate.net The 7-azaindole moiety itself can also act as an intrinsic directing group for the C-H functionalization of an N-aryl substituent. sioc-journal.cn

Multi-Component Reactions for Azaindole Derivative Synthesis

Multi-component reactions (MCRs) offer an efficient and diversity-oriented approach to complex molecules like azaindole derivatives by combining three or more starting materials in a single synthetic operation.

One notable example is a catalyst- and solvent-free, one-pot, three-component Mannich-type reaction for the synthesis of 7-azagramine analogues. rhhz.net This method utilizes 7-azaindole, an aromatic aldehyde, and a heterocyclic amine to generate the target compounds in good yields. rhhz.net

Another powerful MCR involves the one-pot, three-component cyclocondensation of N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.orgscilit.comresearchgate.net This strategy yields highly substituted and carbocyclic-fused 7-azaindole derivatives, demonstrating the versatility of MCRs in building the azaindole framework. acs.orgscilit.comresearchgate.net

Copper-catalyzed domino reactions also feature prominently. A three-component coupling of an ethynylaniline derivative, an aldehyde, and a secondary amine, followed by a copper-catalyzed intramolecular cyclization, provides an efficient route to aminomethylated azaindoles. kyoto-u.ac.jp

Catalytic Methodologies in Azaindole Synthesis

Transition metal catalysis is a cornerstone of modern azaindole synthesis, enabling the formation of key C-C and C-N bonds with high efficiency and selectivity.

Palladium-Catalyzed Reactions (e.g., Sonogashira, Suzuki-Miyaura)

Palladium catalysts are extensively used for constructing and functionalizing the azaindole core. mdpi.comnih.govunl.pt

The Sonogashira coupling is a fundamental reaction for forming C-C bonds between terminal alkynes and aryl halides. nih.govresearchgate.net In azaindole synthesis, it is frequently employed to couple an alkyne with an amino-halopyridine. nih.govunl.pt The resulting intermediate then undergoes cyclization, often promoted by a base or a copper co-catalyst, to form the pyrrole ring of the azaindole system. nih.govunl.ptresearchgate.net Efficient copper-free Sonogashira protocols have also been developed. organic-chemistry.org

The Suzuki-Miyaura coupling is another vital palladium-catalyzed reaction, used to form C-C bonds between an organoboron compound and a halide or triflate. It is widely applied for the arylation of the azaindole nucleus at various positions. mdpi.comnih.gov For instance, an efficient two-step route to aza- and diazaindoles involves an initial Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization. organic-chemistry.org A one-pot, chemo-selective method for creating C3,C6-diaryl 7-azaindoles has been established using sequential Suzuki-Miyaura cross-couplings. acs.orgresearchgate.net

| Reaction Type | Starting Materials | Catalyst/Reagents | Position Functionalized | Key Feature | Reference |

|---|---|---|---|---|---|

| Sonogashira Coupling | Amino-halopyridine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Core Formation (C-2, C-3) | Forms alkyne-substituted aminopyridine for subsequent cyclization. | nih.gov, mdpi.com |

| Suzuki-Miyaura Coupling | Chloroamino-N-heterocycle, (2-ethoxyvinyl)borolane | SPhos/Pd(OAc)₂, K₃PO₄ | Core Formation | Efficient, protecting-group-free, two-step route. | organic-chemistry.org |

| Suzuki-Miyaura Coupling | 6-Chloro-3-iodo-N-protected 7-azaindole, Arylboronic acids | Pd₂(dba)₃, SPhos, Cs₂CO₃ | C-3 and C-6 | One-pot synthesis of C3,C6-diaryl 7-azaindoles. | acs.org, researchgate.net |

| Cacchi Reaction | N-trifluoroacetamide aminopyridine, Aromatic iodide | Pd(PPh₃)₄, Cs₂CO₃ | C-2, C-3 | Solution-phase synthesis of free N-H 2,3-disubstituted azaindoles. | nih.gov, unl.pt |

Copper-Catalyzed Reactions

Copper catalysts play a significant role, both as primary catalysts and as co-catalysts with palladium. researchgate.net Copper iodide (CuI) is a common additive in Sonogashira reactions, where it facilitates the coupling process. nih.govunl.ptresearchgate.net

Beyond its co-catalyst role, copper can drive unique transformations. An efficient synthesis of aminomethylated azaindoles relies on a copper-catalyzed domino three-component reaction. kyoto-u.ac.jp This process involves the initial formation of a propargylamine (B41283) intermediate via a Mannich-type coupling, which then undergoes a copper-catalyzed intramolecular cyclization to furnish the azaindole product. kyoto-u.ac.jp

Acid-Catalyzed Approaches

Acid catalysis provides a potent method for the synthesis of azaindole cores, particularly for the cyclization of precursor molecules. A notable application is the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. rsc.org This transformation is effectively promoted by acidic conditions, with a combination of trifluoroacetic acid (TFA) and trifluoroacetic anhydride (TFAA) yielding successful ring closure. rsc.org The process typically follows a Sonogashira coupling to prepare the 3-alkynyl-2-aminopyridine intermediate, which is then subjected to the acid-catalyzed cyclization to form the 7-azaindole nucleus. rsc.org A variety of acids, including hydrochloric acid, sulfuric acid, and acetic acid, have been explored, but the TFA/TFAA mixture has proven particularly effective. rsc.org

Another significant acid-catalyzed method is the aza-Friedel-Crafts reaction for the direct C-3 functionalization of the azaindole ring. This approach has been successfully applied to the coupling of various azaindole isomers with cyclic imines. mdpi.comnih.gov While 4-, 6-, and 7-azaindoles can react under solvent-free conditions without a catalyst, the C-3 substitution of 5-azaindole demonstrates lower reactivity. mdpi.comnih.govresearchgate.net In this case, the use of an acid catalyst, specifically 10 mol % of p-toluenesulfonic acid (p-TSA), is necessary to facilitate the reaction. mdpi.comnih.govresearchgate.netnih.gov The difference in reactivity is attributed to the higher pKa value of 5-azaindole compared to its other regioisomers. mdpi.comnih.gov Furthermore, acetic acid has been employed as a catalyst for the cyclization step in a two-step, protecting-group-free route to a broad range of aza- and diazaindoles starting from chloroamino-N-heterocycles. organic-chemistry.org

Table 1: Acid-Catalyzed Synthesis of 2,5-Disubstituted-7-Azaindoles This table presents a selection of 7-azaindoles synthesized via acid-catalyzed cyclization of 3-alkynyl-2-aminopyridines with TFA and TFAA.

| Starting Alkyne | Product (7-Azaindole Derivative) | Yield (%) |

| Phenylacetylene | 2-Phenyl-7-azaindole | 85 |

| 1-Hexyne | 2-Butyl-7-azaindole | 78 |

| 3,3-Dimethyl-1-butyne | 2-tert-Butyl-7-azaindole | 75 |

| Cyclopropylacetylene | 2-Cyclopropyl-7-azaindole | 82 |

Data sourced from research on acid-catalyzed synthesis of 7-azaindoles. rsc.org

Novel Synthetic Innovations for this compound

Recent advancements in synthetic chemistry have introduced more efficient and environmentally benign methods for the preparation of this compound and its analogs. These innovations often lead to shorter reaction times, higher yields, and simplified work-up procedures.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including azaindoles. acs.orgnih.gov This technique has been shown to dramatically reduce reaction times for the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles. acs.orgacs.orgorganic-chemistry.org A key example is its application in the penultimate step of a flexible synthesis route, which involves an epoxide-opening-cyclization-dehydration sequence. acs.orgacs.orgorganic-chemistry.org

In the synthesis of 3-substituted azaindoles, microwave irradiation has proven to be more efficient than classical heating, especially under solvent-free conditions. mdpi.comresearchgate.net For instance, the direct coupling of 7-azaindole with cyclic imines to form C-3 substituted products shows significantly improved yields and reduced reaction times when conducted under microwave heating compared to a conventional oil bath. mdpi.comresearchgate.net

Furthermore, MAOS has enabled the discovery of novel reaction pathways. Under microwave conditions, the reaction of 7-azaindoles with aldehydes predominantly yields di-7-azaindolylmethanes (DAIMs), which is an unexpected outcome compared to the simple addition products formed at ambient temperatures. nih.gov This method provides a versatile and efficient one-pot route to novel DAIMs. nih.gov Thorpe-Ziegler reactions to form 3-aminoindole-2-carbonitriles, which are azaindole precursors, have also been successfully carried out using microwave irradiation. researchgate.net

Table 2: Comparison of Classical Heating vs. Microwave-Assisted Synthesis for C-3 Substituted 7-Azaindoles This table illustrates the improved efficiency of microwave heating in the solvent-free coupling of 7-azaindole with 3,4-dihydroisoquinoline.

| Heating Method | Temperature (°C) | Time (h) | Yield (%) |

| Classical (Oil Bath) | 60 | 18 | 31 |

| Classical (Oil Bath) | 80 | 18 | 55 |

| Microwave | 80 | 1 | 65 |

| Microwave | 100 | 0.5 | 81 |

Data sourced from research on the C-3 coupling of azaindoles with cyclic imines. researchgate.net

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical synthesis. For the C-3 functionalization of azaindoles, a modified aza-Friedel-Crafts reaction has been effectively performed without the use of solvents. mdpi.comnih.govresearchgate.net This method involves the direct coupling of azaindoles with cyclic imines, such as 3,4-dihydroisoquinoline, by either classical heating or microwave irradiation. mdpi.comresearchgate.net

In these solvent-free approaches, microwave heating has consistently demonstrated superiority over classical methods, providing higher yields of the desired C-3-substituted azaindole derivatives in shorter reaction times. mdpi.comnih.govresearchgate.netdntb.gov.ua The protocol is applicable to a range of azaindole isomers, including 4-, 6-, and 7-azaindoles. mdpi.comresearchgate.net For the less reactive 5-azaindole, the addition of a catalytic amount of p-TSA is required to achieve the desired C-3 substitution under solvent-free conditions. mdpi.comresearchgate.netnih.gov This methodology avoids the use of volatile and often toxic organic solvents, simplifying product isolation and reducing environmental impact. researchgate.net

Mechanistic Investigations of this compound Synthesis Reactions

Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. For the synthesis of 3-formyl-6-azaindoles via the Vilsmeier-Haack reaction of 3-amino-4-methyl pyridines, mechanistic studies have revealed the critical role of the methyl group's activation. nih.govchemrxiv.orgchemrxiv.org This activation is achieved through the in situ protonation of the nitrogen atom within the pyridine ring. chemrxiv.orgchemrxiv.org

In the context of microwave-assisted synthesis, the formation of di-7-azaindolylmethanes from 7-azaindoles and aldehydes is proposed to proceed through an alkylidene-azaindolene intermediate. nih.gov It is suggested that the initial addition product undergoes rapid dehydration under microwave irradiation in the presence of a base, forming the highly reactive Michael acceptor. A second molecule of 7-azaindole then acts as a nucleophile, attacking the intermediate to form the final DAIM product. nih.gov

Mechanistic studies have also been conducted on the synthesis of 3,7-diarylsubstituted 6-azaindoles. nih.govresearchgate.net These investigations provide insights into the reaction pathways and intermediates involved in the successive Suzuki-type couplings used to construct these complex derivatives. nih.gov

Spectroscopic and Crystallographic Characterization of Azaindole Derivative 3

Advanced Spectroscopic Methods for Structural Elucidation

A combination of sophisticated spectroscopic techniques has been utilized to piece together the molecular architecture of Azaindole derivative 3. These methods provide complementary information, from the vibrational modes of chemical bonds to the precise connectivity of atoms within the molecule.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing the molecular structure of a compound. While specific experimental IR and Raman data for this compound are not extensively detailed in publicly available literature, the characterization of similar azaindole-containing structures provides a strong basis for the expected vibrational modes. esisresearch.orgresearchgate.netmdpi.comresearchgate.net

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. For this compound, key expected IR absorptions would include:

N-H Stretching: The azaindole moiety contains an N-H bond, which would typically exhibit a stretching vibration in the region of 3200-3500 cm⁻¹.

C=O Stretching: The presence of amide and ketone carbonyl groups would result in strong absorption bands in the range of 1630-1750 cm⁻¹. The precise frequency would be influenced by conjugation and hydrogen bonding.

C-N Stretching: Vibrations associated with the various C-N bonds in the piperazine (B1678402) and azaindole rings would appear in the fingerprint region (below 1500 cm⁻¹).

Aromatic C-H and C=C Stretching: The aromatic rings (benzoyl and azaindole) would show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 1: Expected Infrared and Raman Vibrational Modes for this compound

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H (stretch) | 3200-3500 | 3200-3500 |

| Aromatic C-H (stretch) | 3000-3100 | 3000-3100 |

| Aliphatic C-H (stretch) | 2850-3000 | 2850-3000 |

| C=O (keto, amide) | 1630-1750 | 1630-1750 |

| Aromatic C=C (stretch) | 1400-1600 | 1400-1600 |

Note: The data in this table is illustrative and based on typical frequency ranges for the specified functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H and ¹³C.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons in a molecule, their relative numbers, and their electronic environment. Studies on BMS-378806 have utilized high-field ¹H NMR to analyze its complex conformational behavior. researchgate.net Due to the presence of two amide bonds, the molecule can exist as a mixture of different rotational isomers (rotamers) in solution. Low-temperature ¹H NMR experiments (e.g., at 248 K) have shown distinct sets of signals for each populated conformation, confirming the high degree of conformational mobility. researchgate.net

A representative ¹H NMR spectrum would display signals corresponding to:

Aromatic Protons: Signals for the protons on the benzoyl and azaindole rings would typically appear in the downfield region (δ 7.0-8.5 ppm).

Azaindole N-H Proton: The signal for the N-H proton is often broad and its chemical shift can vary depending on the solvent and concentration.

Piperazine and Methyl Protons: The protons of the piperazine ring and the methyl group would appear in the more upfield region of the spectrum. The complexity of these signals is increased by the conformational isomerism.

Table 2: Illustrative ¹H NMR Data for a Representative Azaindole Structure

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.30 | d | 1H | Aromatic H |

| 8.20 | dd | 1H | Aromatic H |

| 7.47 | m | 1H | Aromatic H |

| 7.22 | m | 2H | Aromatic H |

| 3.90 | s | 3H | Methoxy (-OCH₃) |

| 2.85 | t | 2H | Piperazine CH₂ |

| 1.65 | m | 2H | Piperazine CH₂ |

Note: This table is a generalized example. Actual chemical shifts and multiplicities for this compound (BMS-378806) would be more complex due to conformational isomers and specific substituent effects. mdpi.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the complete bonding framework and spatial arrangement of the molecule. researchgate.netcolumbia.edulibretexts.org For a molecule with the complexity of this compound, a suite of 2D NMR experiments is required.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached, allowing for the assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting different parts of the molecule, such as linking the aromatic protons to the carbonyl carbons and the piperazine ring.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds, helping to identify adjacent protons within spin systems, such as those in the aromatic rings and the piperazine moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, even if they are not directly bonded. This is particularly important for determining the three-dimensional structure and confirming the relative stereochemistry and conformational preferences of the molecule. The use of NOESY has been mentioned in the context of studying analogs of BMS-378806. researchgate.net

Through the combined interpretation of these 2D NMR spectra, the complete chemical structure of this compound can be unequivocally established.

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. It provides the molecular weight of a compound with high accuracy, which is essential for determining its molecular formula. High-performance liquid chromatography coupled with tandem mass spectrometry (LC/MS/MS) has been employed for the quantitative analysis of BMS-378806. uni-regensburg.dequeensu.ca

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the calculation of a unique molecular formula. For this compound (BMS-378806), the expected molecular formula is C₂₂H₂₂N₄O₄, with a monoisotopic mass of 406.1641 g/mol . The observation of a molecular ion peak corresponding to this mass would confirm the elemental composition of the molecule.

Table 3: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Observed m/z | Interpretation |

|---|

Note: The specific m/z value would be approximately 407.1719 for the [M+H]⁺ ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Single-Crystal X-ray Diffraction Analysis of this compound

While spectroscopic methods provide a wealth of information about molecular structure, single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. researchgate.net

A crystal structure of BMS-378806 has been determined in a complex with its biological target, the HIV-1 envelope glycoprotein (B1211001), at a resolution of 3.8 Å. nih.govresearchgate.net This structural information was crucial for understanding how the inhibitor binds to the protein, revealing that the azaindole ring inserts deeply into a specific cavity. researchgate.netspectrabase.com

A standalone crystal structure of this compound would provide definitive data on bond lengths, bond angles, and torsional angles of the molecule itself, free from the influence of protein binding. Such an analysis would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding.

Table 4: Representative Crystallographic Data for an Azaindole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 12.789 |

| β (°) | 98.54 |

| Volume (ų) | 1978.5 |

Note: This table presents example data for a representative organic molecule and does not reflect the actual crystallographic data for this compound (BMS-378806), which has not been published for the isolated compound.

Determination of Crystal System and Space Group

The precise three-dimensional arrangement of atoms in solid-state 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA) was determined through single-crystal X-ray diffraction analysis. This technique revealed that the compound crystallizes in the monoclinic system . unige.ch

The specific space group was identified as P21/c . This designation indicates a primitive (P) unit cell with a two-fold screw axis (21) parallel to the b-axis and a c-glide plane perpendicular to the b-axis. The crystal structure contains four molecules (Z = 4) within the unit cell. unige.ch The detailed lattice parameters determined from the diffraction data are compiled in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C8H5ClN2O |

| Formula Weight | 180.59 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 3.82810(12) |

| b (Å) | 12.7330(3) |

| c (Å) | 15.9167(5) |

| β (°) | 94.539(3) |

| Volume (ų) | 772.39(4) |

| Z | 4 |

Elucidation of Molecular Geometry and Bond Parameters

X-ray crystallography provides precise coordinates for each atom, allowing for the detailed elucidation of the molecule's internal geometry, including bond lengths and angles. For 5Cl7AICA, the analysis confirms the characteristic fused-ring structure of the 7-azaindole (B17877) core, composed of a pyridine (B92270) ring and a pyrrole (B145914) ring, with chloro and carbaldehyde substituents. The planarity of the azaindole ring system is a key feature, though minor deviations can occur. Computational studies using Density Functional Theory (DFT) often complement experimental data to provide optimized geometries and theoretical bond parameters. unige.ch

Analysis of Intermolecular Interactions in the Crystal Lattice (e.g., Hydrogen Bonding, Dimerization)

The crystal packing of 5Cl7AICA is primarily governed by strong intermolecular hydrogen bonds. A key feature observed in the crystal lattice is the formation of dimers . unige.ch These dimers are formed through a pair of strong and complementary N1–H1···N7′ hydrogen bonds between two adjacent molecules. This interaction pattern is a hallmark of 7-azaindole and its derivatives, modeling the hydrogen bonding seen in DNA base pairs. unige.chqueensu.ca

Computational and Theoretical Investigations of Azaindole Derivative 3

Quantum Chemical Studies

Quantum chemical studies, employing both Density Functional Theory (DFT) and ab initio methods, have offered deep insights into the molecular world of azaindole derivatives. These computational approaches allow for the detailed examination of molecular properties that can be difficult to probe experimentally.

Density Functional Theory (DFT) has become a primary computational tool for investigating the molecular structures and vibrational spectra of azaindole derivatives due to its balance of accuracy and computational efficiency. mdpi.comresearchgate.net Various functionals, often including dispersion corrections, are utilized to accurately model these systems. mdpi.comresearchgate.netresearcher.life

DFT calculations are routinely used to determine the most stable three-dimensional arrangements of atoms in azaindole derivatives and to analyze the energetics of their intermolecular interactions.

For instance, comprehensive DFT studies have been conducted on chloro-derivatives of 7-azaindole-3-carbaldehyde. mdpi.comresearchgate.net In the case of 5-chloro-7-azaindole-3-carbaldehyde (5Cl7AICA), theoretical calculations were performed on two potential dimer structures. mdpi.comresearchgate.netresearcher.life The results, obtained using B3LYP-D3, PBE0-D3, and ωB97X-D methods, consistently showed that the dimer with a trans conformation of the aldehyde group (dimer 1) is more stable, a finding that aligns with single-crystal X-ray diffraction data. mdpi.comresearchgate.netresearcher.life The calculations provided detailed geometric parameters for the strong N1–H1···N7′ hydrogen bonds that hold the dimer together. mdpi.com A comparison between the experimental and calculated N1···N7 distance in the 5Cl7AICA dimer highlights the accuracy of the DFT methods employed. mdpi.com

| Parameter | Experimental (X-ray) | Calculated (B3LYP-D3) | Calculated (PBE0-D3) | Calculated (ωB97X-D) |

|---|---|---|---|---|

| N1···N7 Distance | 2.8834 | 2.898 | 2.870 | 2.904 |

Similarly, DFT calculations have been applied to understand the geometry of metal complexes of these ligands. The optimized geometry of trans-[PtCl₂(7AI3CA)₂] was used as a reliable starting point for further computations on related complexes. mdpi.com

Theoretical vibrational spectra calculated using DFT are invaluable for assigning experimental infrared (IR) and Raman bands. This comparative analysis helps confirm molecular structures, identify functional groups, and understand intermolecular interactions. mdpi.commdpi.com

For 5-chloro- and 4-chloro-7-azaindole-3-carbaldehyde, theoretical spectra were crucial in elucidating how the internal rotation of the aldehyde group affects spectroscopic properties. mdpi.comresearchgate.net For example, the strong bands observed in the experimental IR and Raman spectra of 5Cl7AICA at 1653 cm⁻¹ and 1663 cm⁻¹, respectively, were confidently assigned to the C8=O1 stretching mode based on DFT predictions. mdpi.com Furthermore, the presence of a characteristic doublet in the C=O stretching region in the Raman spectra of 7-azaindole-3-carbaldehyde (7AI3CA) and its 5-chloro derivative (5ClL) was identified as evidence for the trans conformation of the aldehyde group, a feature absent in the cis conformer of the 4-chloro derivative (4ClL). mdpi.com

The computed vibrational frequencies for metal complexes have also provided insights into metal-ligand bonding. In studies of trans-[PdCl₂(5ClL)₂], the calculated frequencies for Pd-N7 stretching vibrations showed good agreement with experimental values, confirming the coordination mode. mdpi.com

| Compound | Vibrational Mode | Experimental (IR) | Experimental (Raman) | Calculated (DFT) |

|---|---|---|---|---|

| 5Cl7AICA | ν(C=O) | 1653 | 1663 | - |

| 4Cl7AICA | ν(C=O) | 1658 | 1654 | - |

| trans-[PdCl₂(5ClL)₂] | ν(Pd-N7) | 301 | 285 | - |

| trans-[PdCl₂(4ClL)₂] | ν(Pd-Cl) | 328 | 294 | - |

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is fundamental to understanding the electronic properties and chemical reactivity of a molecule. scholarsresearchlibrary.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests lower reactivity. scholarsresearchlibrary.comsemanticscholar.org

DFT calculations are widely used to determine these electronic parameters. For a series of 1,4,3,5-oxathiadiazepane 4,4-dioxides, DFT was used to calculate HOMO-LUMO energies, hardness (η), and electronegativity (χ) to assess reactivity. scholarsresearchlibrary.com In the context of azaindoles, DFT calculations on 3-Amino-6-bromo-7-hydroxy-4-azaindole have been recommended to determine HOMO-LUMO gaps and Fukui indices, which help identify the most likely sites for nucleophilic and electrophilic attack.

The energy of the HOMO is related to the ionization potential (IE), representing the ability to donate an electron, while the LUMO energy is related to the electron affinity (EA), the ability to accept an electron. scholarsresearchlibrary.comscirp.org These parameters are crucial for predicting how a molecule will interact with other chemical species. For the compound 4,4'-di(N-7-azaindolyl)biphenyl, labeled as compound (3) in one study, the ionization potential and electron affinity were determined using DFT calculations. researchgate.net

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Energy (IE) | IE ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO) / 2 | Power to attract electrons. |

Fukui functions are another powerful concept derived from DFT, used to describe local reactivity. nobelprize.org They indicate which atoms in a molecule are most susceptible to attack by a reagent. scholarsresearchlibrary.com

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. DFT calculations are an effective means of assessing the relative stability of different possible conformations.

As mentioned previously, studies on 4-chloro- and 5-chloro-7-azaindole-3-carbaldehyde revealed distinct conformational preferences. mdpi.comresearchgate.netresearcher.life For 5Cl7AICA, the trans conformer (dimer 1) was found to be more stable, in line with experimental observations. mdpi.comresearchgate.net In contrast, for 4Cl7AICA, calculations indicated that the cis conformer (dimer 2) is energetically favored. mdpi.comresearchgate.net This difference in stability arising from a simple rotation around a single bond highlights the subtle structural factors that can be uncovered through computational analysis. mdpi.com

In another study on a series of 7-azaindole (B17877) derivatives designed as PI3K inhibitors, conformational analysis revealed that a carbonyl group could form an intramolecular hydrogen bond, creating a rigid six-membered ring. nih.gov This conformational rigidity was proposed to be beneficial for the compound's binding interaction with its biological target, demonstrating how stability assessments can inform drug design. nih.gov For a palladium complex of 4-chloro-7-azaindole-3-carbaldehyde, the energy difference between isomers built from cis versus trans ligand conformers was calculated to be approximately 4.66 kcal/mol, quantifying the stability preference. mdpi.com

Ab initio (from first principles) methods are another class of quantum chemical calculations that rely on the fundamental laws of quantum mechanics without using experimental data for parametrization. While often more computationally demanding than DFT, they can provide highly accurate results.

Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Configuration Interaction (CIS) have been applied to azaindole derivatives. researchgate.netaip.orgrsc.org For instance, the ground-state structure of the 7-azaindole-water cluster was optimized at the MP2 level of theory to complement experimental findings. aip.org In a theoretical study of protonated 6- and 7-azaindole, ground state geometry optimization was performed using MP2, while excited states were calculated with the RI-ADC(2) method. rsc.org

The ground and excited states of 4,4'-di(N-7-azaindolyl)biphenyl (3) were optimized using both ab initio-HF and DFT methods. researchgate.net The excited state (S₁) was calculated using the CIS method to analyze the molecule's emission properties. researchgate.net Such studies showcase how combining different theoretical approaches can lead to a more complete understanding of a molecule's behavior.

Semi-Empirical Methods

A review of the available scientific literature did not yield specific studies that have utilized semi-empirical methods, such as AM1, PM3, or PM5, for the computational investigation of Azaindole derivative 3 (BMS-378806). While theoretical studies on other azaindole derivatives have employed these methods to determine properties like acidities, relative stabilities, and proton affinities, no such dedicated analysis has been published for this compound. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations have been instrumental in exploring the dynamic behavior of this compound when interacting with its biological target, the HIV-1 envelope glycoprotein (B1211001) gp120. These simulations provide insights into the stability of the protein-ligand complex and the conformational changes that occur upon binding.

One key study employed MD simulations to investigate the binding mode of BMS-378806 with gp120. nih.gov The results indicated that the binding of the compound is stable, with the azaindole ring of the molecule inserting deeply into the Phe43 cavity of gp120. nih.gov This stability is crucial for its inhibitory action. Further MD simulations have corroborated these findings, showing that the inhibitor can stabilize a pre-fusion conformation of the Env trimer, which interferes with the conformational changes required for viral entry. nih.govnih.gov

Another investigation combined molecular docking with MD simulations to refine the predicted binding poses of BMS-378806. nih.gov The simulations revealed that one of the two initial low-energy docking poses was more stable over time, providing a more accurate representation of the binding conformation. nih.gov The stability of the protein-ligand complex, as observed in MD simulations, is a critical factor in the efficacy of this compound as an HIV-1 inhibitor. nih.gov

The following table summarizes key findings from MD simulation studies on this compound (BMS-378806).

| Study Focus | Key Findings | Reference |

| Binding Mode and Stability | BMS-378806 binds stably within the Phe43 cavity of gp120. | nih.gov |

| Conformational Effects | The compound stabilizes a pre-fusion state of the Env trimer, hindering viral entry. | nih.govnih.gov |

| Pose Refinement | MD simulations helped identify the most stable binding conformation from initial docking predictions. | nih.gov |

| Complex Stability | The stability of the BMS-378806-gp120 complex is a determinant of its inhibitory activity. | nih.gov |

Molecular Docking Studies

Molecular docking has been a cornerstone in elucidating the binding mechanism of this compound. These studies predict the preferred orientation of the molecule when bound to its target, which is essential for understanding its inhibitory function and for the rational design of more potent analogs.

Docking studies have consistently shown that this compound binds to the HIV-1 gp120 protein. nih.govijpsr.com A primary binding site identified is the Phe43 cavity, a crucial pocket for the interaction between gp120 and the host cell's CD4 receptor. nih.govresearchgate.net By occupying this cavity, this compound competitively inhibits the binding of CD4 to gp120, a critical step in HIV-1 entry. researchgate.netresearchgate.net

Some studies have proposed alternative or additional binding interactions. For instance, crystal structures have revealed that BMS-378806 can bind to a conserved pocket located under the β20–21 loop of gp120. nih.gov This binding induces a fit in gp120 and allosterically inhibits the conformational changes needed for CD4 interaction. nih.gov

Docking studies have also been used to compare this compound with its analogs, providing insights into structure-activity relationships. For example, the docking of various analogs into the gp120 binding site has helped to rationalize their differing potencies. ijpsr.comnih.gov

The following table presents a summary of molecular docking studies involving this compound (BMS-378806).

| Target Protein | Predicted Binding Site | Key Interactions/Mechanism | Reference |

| HIV-1 gp120 | Phe43 cavity | Competitive inhibition of CD4 binding. | nih.govresearchgate.net |

| HIV-1 gp120 | Conserved pocket under β20–21 loop | Allosteric inhibition of CD4-induced conformational changes. | nih.gov |

| HIV-1 gp120 | - | Comparison of binding modes for various analogs to explain SAR. | ijpsr.comnih.gov |

| Cyclin-dependent kinase 2 (CDK2) | Asp 145:A, Val 64:A | Potential as a CDK2 inhibitor. | researchgate.net |

Computational Models for Structure-Activity Relationships (SAR)

Computational models, particularly quantitative structure-activity relationship (QSAR) studies, have been pivotal in understanding the SAR of this compound and its analogs. These models correlate the chemical structure of the compounds with their biological activity, providing a framework for designing new inhibitors with improved properties.

Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on a series of analogs of BMS-378806. nih.gov These studies have generated models with reliable predictive ability, highlighting the key steric and electrostatic features of the molecules that are important for their inhibitory activity against HIV-1 gp120. nih.gov The contour maps from these analyses provide a visual representation of where modifications to the molecular structure would likely enhance or diminish activity. nih.gov

SAR studies have also been guided by the systematic replacement of atoms within the azaindole core. For instance, replacing carbon atoms with nitrogen at different positions in the indole (B1671886) ring led to derivatives with varying antiviral activities and improved pharmaceutical properties. ijpsr.com These findings underscore the importance of the azaindole scaffold in the compound's function.

The following table summarizes the key aspects of computational SAR models for this compound and its analogs.

| Computational Method | Key Findings | Implications for Drug Design | Reference |

| 3D-QSAR (CoMFA/CoMSIA) | Identified key steric and electrostatic fields crucial for activity. | Provides a guide for structural modifications to enhance potency. | nih.gov |

| Systematic Structural Modification | Replacement of atoms in the azaindole ring significantly impacts antiviral activity and pharmaceutical properties. | Demonstrates the importance of the azaindole core and provides avenues for optimization. | ijpsr.com |

| General SAR | Small substituents at C-4 and C-7 of the indole ring generally increase potency. | Suggests specific positions on the pharmacophore for modification. | researchgate.net |

Prediction of Protein-Ligand Interactions

The prediction of protein-ligand interactions for this compound has been a central theme of computational studies, aiming to detail the specific molecular contacts that underpin its inhibitory effect. These predictions are often derived from a combination of molecular docking and MD simulations.

Computational models predict that this compound forms a number of key interactions within the binding pocket of gp120. nih.gov When docked into the Phe43 cavity, the azaindole ring is predicted to make contact with several residues within and around the cavity. nih.gov The stability of these interactions is a key determinant of the compound's binding affinity and, consequently, its inhibitory potency.

Crystal structures have provided experimental validation for some of these predicted interactions, showing that BMS-378806 binds in a pocket comprised of elements from a conserved helix and the β20–21 hairpin of gp120. nih.gov The buried surface area between the compound and gp120 is substantial, indicating a high degree of complementarity. nih.gov

Furthermore, analysis of resistance mutations has helped to confirm the predicted binding site. Mutations in residues such as M426L and M475I, which are located in the CD4 binding pocket of gp120, have been shown to reduce the susceptibility of HIV-1 to inhibition by this compound. researchgate.net

The following table lists the key residues of gp120 predicted to interact with this compound (BMS-378806).

| Interacting Residues in gp120 | Nature of Interaction | Supporting Evidence | Reference |

| Residues in the Phe43 cavity | Hydrophobic interactions | Molecular Docking, MD Simulations | nih.gov |

| Residues of the β20–21 loop | Induced fit | Crystal Structure | nih.gov |

| M426, M475 | - | Resistance Mutation Studies | researchgate.net |

| Ser375, Phe382, Tyr384 | Steric interactions with substituents | 3D-QSAR of indole derivatives | nih.gov |

Molecular Interaction Studies and Mechanistic Insights in Vitro and Theoretical

Ligand-Target Binding Mechanisms

The efficacy of azaindole derivatives as therapeutic agents is fundamentally linked to their ability to bind with high affinity and specificity to their biological targets. This subsection explores the detailed binding mechanisms of these compounds with various proteins, including kinases, receptors, and viral proteins.

Azaindole derivatives are widely recognized for their potential as kinase inhibitors, a property largely attributed to their interaction with the ATP-binding site of kinases. nih.govresearchgate.net The 7-azaindole (B17877) scaffold, in particular, is considered a "privileged fragment" in kinase inhibitor design due to its ability to form key hydrogen bonds with the hinge region of the kinase. jst.go.jpresearchgate.net

The pyridine (B92270) nitrogen atom and the pyrrole (B145914) NH group of the 7-azaindole ring act as a hydrogen bond acceptor and donor, respectively. chemicalbook.com This allows for the formation of bidentate hydrogen bonds with the backbone amides of amino acid residues in the kinase hinge region. researchgate.netchemicalbook.com This interaction mimics the binding of the adenine (B156593) portion of ATP, making these compounds effective ATP-competitive inhibitors. researchgate.net

X-ray crystallography data has provided significant insights into the binding modes of azaindole derivatives. nih.gov Analysis of co-crystal structures reveals that 7-azaindole derivatives can adopt different binding orientations within the kinase hinge region, often classified as "normal" or "flipped". chemicalbook.com In the "normal" binding mode, the azaindole moiety forms bidentate hydrogen bonds with the backbone amides of the GK+1 and GK+3 residues (residues following the gatekeeper residue). chemicalbook.com In the "flipped" orientation, the azaindole ring is rotated 180 degrees, and the GK+3 residue can act as both a hydrogen bond donor and acceptor. chemicalbook.com The ability to adopt these different binding modes is not necessarily dependent on the specific kinase's structural features, as both orientations have been observed in kinases like JAK2, c-Met, and ASK1. chemicalbook.com

For instance, certain 7-azaindole derivatives targeting Janus kinase 2 (JAK2) and JAK3 have demonstrated potent inhibition, with one derivative showing IC₅₀ values of 1 nM and 5 nM, respectively. nih.gov In this case, the inhibitor forms two hydrogen bonds via its azaindole moiety with Leu 932 and Glu 930 in the hinge region. nih.gov Similarly, in the case of the c-Met kinase, the N-7 atom of the azaindole ring accepts a hydrogen bond from the backbone NH of Met 1160, while the N-1 atom donates a hydrogen bond to the carbonyl group of the same residue. nih.gov

The versatility of the azaindole scaffold allows for substitutions at various positions, which can further optimize binding affinity and selectivity. chemicalbook.com The development of Vemurafenib, an FDA-approved B-RAF kinase inhibitor, originated from a simple 7-azaindole fragment and exemplifies the success of structure-based drug design in this chemical class. jst.go.jpchemicalbook.com

Interactive Data Table: Kinase Hinge Region Interactions of Azaindole Derivatives

| Kinase Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| JAK2 | Leu 932, Glu 930 | Hydrogen Bonds | nih.gov |

| c-Met | Met 1160 | Hydrogen Bonds | nih.gov |

| General Kinases | GK+1, GK+3 | Bidentate Hydrogen Bonds | chemicalbook.com |

Azaindole derivatives have also been investigated as ligands for various receptors, notably dopamine (B1211576) and serotonin (B10506) receptors, which are key targets in the central nervous system.

Dopamine Receptors: Studies have shown that certain azaindole derivatives exhibit high affinity for dopamine D4 receptors. nih.govdntb.gov.ua For example, piperazinylmethyl substituted pyrazolo[1,5-a]pyridines and related heterocycles have been synthesized and found to selectively recognize the D4 receptor, with one derivative demonstrating a Kᵢ value of 2.0 nM. nih.gov The substitution of an indole (B1671886) core with an azaindole is a strategic approach to modulate properties like pKa, lipophilicity, and target binding. nih.govresearchgate.net This modification has been shown to be a valuable tool in the discovery of ligands for D2 and D4 receptors. nih.govresearchgate.net

Further research into fused azaindole derivatives has led to the identification of a preferential dopamine D3 receptor agonist, FAUC 725. researchgate.net This compound displayed a D3 affinity (Kᵢ = 0.54 nM) comparable to the established ligand pramipexole, but with enhanced selectivity over D2 and D4 receptors. researchgate.net The design of these compounds was guided by computational studies comparing molecular electrostatic potential maps. researchgate.net In some instances, an azaindole derivative has been observed to act as a negative allosteric modulator at the D2 receptor, a mechanism dependent on the presence of sodium ions. d-nb.info

Serotonin Transporter (SERT): A novel series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been designed with the aim of targeting multiple components of the monoamine system, including the serotonin transporter. nih.govnih.govmdpi.com All tested compounds in this series showed a good affinity for SERT. nih.govnih.govmdpi.comdntb.gov.ua One particular compound, compound 11, exhibited high affinity for SERT (Kᵢ = 9.2 nM), as well as for the 5-HT₁ₐ (Kᵢ = 128.0 nM) and D₂ (Kᵢ = 51.0 nM) receptors. nih.govnih.govdntb.gov.ua Another compound, compound 4, showed a desirable binding profile for SERT (Kᵢ = 47.0 nM) and the norepinephrine (B1679862) transporter (NET) (Kᵢ = 167.0 nM). nih.govdntb.gov.ua The replacement of an indole with a 7-azaindole in this series, however, led to a significant loss of affinity for the 5-HT₂ₐ, 5-HT₆, and 5-HT₇ receptors, indicating the crucial role of the indole moiety for binding to these specific serotonin receptors. mdpi.com

Interactive Data Table: Receptor Binding Affinities of Azaindole Derivatives

| Compound/Derivative Class | Target | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Piperazinylmethyl pyrazolo[1,5-a]pyridine (B1195680) derivative | Dopamine D4 Receptor | 2.0 nM | nih.gov |

| FAUC 725 (Fused Azaindole) | Dopamine D3 Receptor | 0.54 nM | researchgate.net |

| Compound 11 (1-(4-(7-azaindole)...) | Serotonin Transporter (SERT) | 9.2 nM | nih.govnih.govdntb.gov.ua |

| Compound 11 (1-(4-(7-azaindole)...) | 5-HT₁ₐ Receptor | 128.0 nM | nih.govnih.govdntb.gov.ua |

| Compound 11 (1-(4-(7-azaindole)...) | D₂ Receptor | 51.0 nM | nih.govnih.govdntb.gov.ua |

| Compound 4 (1-(4-(7-azaindole)...) | Serotonin Transporter (SERT) | 47.0 nM | nih.govdntb.gov.ua |

| Compound 4 (1-(4-(7-azaindole)...) | Norepinephrine Transporter (NET) | 167.0 nM | nih.govdntb.gov.ua |

In the context of viral infections, specifically SARS-CoV-2, azaindole derivatives have been identified as potential inhibitors of the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govnih.govresearchgate.net This interaction is a critical step for the virus to enter host cells. nih.govresearchgate.net

Through high-throughput screening, a 7-azaindole derivative, G7a, was identified as a hit compound that targets the spike protein's receptor-binding domain (S1-RBD) and its interaction with hACE2. nih.govnih.gov To improve its antiviral activity, a series of novel 7-azaindole derivatives were designed and synthesized to bind at the S1-RBD-hACE2 interface. nih.govnih.gov

One such derivative, ASM-7, demonstrated excellent antiviral activity. nih.govnih.gov Molecular docking and molecular dynamics simulations revealed that ASM-7 could stably bind to the interface of the S1-RBD-hACE2 complex. nih.govnih.govresearchgate.net The binding is characterized by the formation of strong non-covalent interactions with key residues at the interface. nih.govnih.gov This binding of ASM-7 induces conformational changes in both the S1-RBD and hACE2, which leads to a decrease in their binding affinity and ultimately hinders the virus from invading host cells. nih.govnih.gov These findings suggest that 7-azaindole derivatives are promising lead compounds for the development of novel therapeutics against SARS-CoV-2. nih.govnih.govresearchgate.net

In Vitro Biochemical Mechanism of Action

Beyond direct ligand-target binding, the biochemical mechanisms through which azaindole derivatives exert their effects are crucial to understanding their therapeutic potential. This subsection examines their roles in enzyme inhibition and modulation of cellular structures.

Alkaline Phosphatase (ALP): Certain natural 5-azaindole (B1197152) derivatives, specifically guitarrin C and D isolated from marine sponges, have been shown to inhibit alkaline phosphatase (ALP). nih.govmdpi.com Guitarrin C, in particular, was identified as a highly selective non-competitive inhibitor of ALP from the marine bacterium Cobetia amphilecti (CmAP), with an IC₅₀ of 8.5 µM. nih.govmdpi.com The inhibitory effect is attributed to the presence of a carboxyl group at the C6 position and a hydroxyl group at the C8 position of the 5-azaindole core. nih.govmdpi.com Kinetic studies revealed that guitarrin C acts as a non-competitive inhibitor, decreasing the Vmax without changing the Km. nih.gov Guitarrin D, which has an additional hydroxyl group, exhibited a mixed type of inhibition. nih.gov These findings suggest that these 5-azaindoles may function as allosteric regulators of ALP. mdpi.com

Lysyl Oxidases (LOX): Azaindole derivatives have also been developed as inhibitors of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes. google.compatentdigest.orgjustia.comgoogle.com These copper-dependent amine oxidases are involved in the cross-linking of collagen and elastin, processes that are implicated in fibrosis and cancer. google.comrsc.org Haloallylamine indole and azaindole derivatives have been specifically designed to inhibit these enzymes. google.comjustia.comgoogle.com

The inhibition of LOX enzymes by these compounds is crucial as it can prevent the excessive deposition of extracellular matrix proteins, a hallmark of fibrotic diseases. rsc.org For example, PXS-5338 and PXS-5382 are potent inhibitors of LOXL2, with PXS-5382 also inhibiting LOXL3. rsc.org Importantly, these compounds show selectivity over LOX and LOXL1. rsc.org The inhibition of LOX activity renders collagen more susceptible to degradation by matrix metalloproteinases, potentially reversing fibrosis. google.comgoogle.com

Interactive Data Table: Enzyme Inhibition by Azaindole Derivatives

| Enzyme Target | Azaindole Derivative Class | Inhibition Type/Potency | Reference |

|---|---|---|---|

| Alkaline Phosphatase (CmAP) | Guitarrin C (5-azaindole) | Non-competitive, IC₅₀ = 8.5 µM | nih.govmdpi.com |

| Alkaline Phosphatase (CmAP) | Guitarrin D (5-azaindole) | Mixed-type | nih.gov |

| Lysyl Oxidase-Like 2 (LOXL2) | PXS-5338, PXS-5382 | Potent Inhibition | rsc.org |

| Lysyl Oxidase-Like 3 (LOXL3) | PXS-5382 | Potent Inhibition | rsc.org |

Several azaindole derivatives have been identified as inhibitors of microtubule polymerization. nih.govnih.govresearchgate.net Microtubules are dynamic cellular structures essential for processes like mitosis, and their disruption is a common strategy in cancer therapy. nih.govnih.govtandfonline.com

Two azaindole derivatives, CM01 and CM02, were identified as cell-permeable microtubule-depolymerizing agents. nih.govnih.govresearchgate.net In vitro experiments demonstrated that these compounds inhibit tubulin polymerization and compete with colchicine (B1669291) for binding to tubulin. nih.govnih.govresearchgate.net This strongly suggests that tubulin is the direct cellular target of these azaindole derivatives. nih.govnih.gov The inhibition of tubulin polymerization by these compounds leads to a G2/M cell cycle arrest and potent cytostatic effects on various cancer cell lines, including those with multidrug resistance. nih.govnih.gov The interaction of these derivatives with the colchicine-binding site on tubulin disrupts the microtubule network, which can also lead to anti-angiogenic effects. nih.govresearchgate.net The development of indole and azaindole derivatives as tubulin inhibitors continues to be an active area of research for new anticancer agents. tandfonline.comsci-hub.sesci-hub.se

Arp2/3 Complex Inhibition Mechanisms

The inhibitory activity of small molecules against the Arp2/3 complex often stems from their ability to stabilize the complex in an inactive conformation, thereby preventing the conformational changes necessary for its activation and subsequent nucleation of new actin filaments. Research on analogous compounds, such as the well-studied inhibitor CK-666 and its derivatives, has shown that they bind to a specific pocket on the Arp2/3 complex.

Theoretical studies, such as molecular dynamics simulations, would be crucial in visualizing the inhibitory mechanism of "Azaindole derivative 3". These simulations could reveal that the binding of "this compound" restricts the movement of the Arp2 and Arp3 subunits relative to each other. This "locking" of the inactive state would effectively prevent the ATP-hydrolysis-driven conformational transition that is essential for the complex's nucleating activity. The binding event would disrupt the intricate network of allosteric communication within the Arp2/3 complex, which is necessary for its function.

In vitro biochemical assays would provide the experimental validation for these theoretical insights. A hypothetical dataset for "this compound" might look as follows:

| Assay Type | Parameter | Value for this compound |

| Actin Polymerization Assay | IC₅₀ (µM) | Data not available |

| Arp2/3 Complex Binding Assay (e.g., SPR) | K_D (µM) | Data not available |

| ATP Hydrolysis Assay | % Inhibition at saturation | Data not available |

This table is for illustrative purposes only, as no public data for "this compound" exists.

Structural Basis of Molecular Recognition from a Theoretical Perspective

Computational docking and molecular dynamics simulations are powerful tools to predict and analyze the binding mode of a ligand within the active or allosteric site of a protein. For "this compound," these theoretical studies would be instrumental in identifying the key amino acid residues within the Arp2/3 complex that are critical for its binding and affinity.

Based on studies of similar azaindole-based inhibitors, it is plausible that "this compound" would bind in a hydrophobic pocket at the interface of the Arp2 and Arp3 subunits. The azaindole core would likely form crucial hydrogen bonds with backbone atoms of specific residues, while other parts of the molecule would engage in van der Waals and hydrophobic interactions.

A hypothetical table summarizing the key interactions predicted by molecular docking could be:

| Interacting Residue (Arp2/3 Complex) | Interaction Type | Predicted Distance (Å) |

| Hypothetical Residue 1 (e.g., Thr25_Arp2) | Hydrogen Bond | Data not available |

| Hypothetical Residue 2 (e.g., Leu150_Arp3) | Hydrophobic | Data not available |

| Hypothetical Residue 3 (e.g., Met152_Arp3) | Hydrophobic | Data not available |

| Hypothetical Residue 4 (e.g., Gln22_Arp2) | Hydrogen Bond | Data not available |

This table is for illustrative purposes only, as no public data for "this compound" exists.

These theoretical predictions would serve as a roadmap for site-directed mutagenesis studies to experimentally validate the importance of these residues in the binding of "this compound".

Allosteric Modulation Mechanisms (Theoretical and In Vitro Context)

The Arp2/3 complex is a sophisticated molecular machine that is regulated by allosteric mechanisms. The binding of activators, such as Nucleation Promoting Factors (NPFs) and ATP, induces conformational changes that transition the complex from an inactive to an active state. Allosteric inhibitors, therefore, can function by preventing these activating conformational changes.

Theoretical approaches, such as dynamical network analysis, could be employed to understand how "this compound" allosterically modulates the Arp2/3 complex. These analyses can map the communication pathways within the protein and show how the binding of the inhibitor at a site distant from the active site can disrupt the signal propagation required for activation. It is conceivable that "this compound" binding would dampen the dynamic fluctuations in key regions of the complex that are necessary for its activation.

In vitro experiments would be designed to probe these allosteric effects. For instance, assays could measure the ability of "this compound" to inhibit Arp2/3 complex activation by NPFs. A decrease in the potency of NPFs in the presence of the inhibitor would provide strong evidence for an allosteric mechanism of inhibition.

Chemical Transformations and Advanced Derivatization of Azaindole Derivative 3

Oxidation Reactions and Pathways

The oxidation of Azaindole derivative 3 can proceed through several pathways, primarily targeting the electron-rich pyrrole (B145914) ring or the pyridine (B92270) nitrogen. The specific outcome is highly dependent on the oxidant used and the nature of the substituents on the azaindole core. One common transformation for 3-substituted indoles, the parent scaffold of azaindoles, is the oxidation to 2-oxindoles or 3-hydroxy-2-oxindoles. researchgate.netrsc.org This involves the introduction of oxygen atoms at the C-2 and C-3 positions of the pyrrole ring.

Electrochemical methods offer a controlled approach to this transformation. For instance, the electrochemical oxidation of 3-substituted indoles in the presence of potassium bromide can yield the corresponding 2-oxindole. researchgate.netrsc.org This process is believed to proceed through the electrochemical generation of bromine, which reacts with the indole (B1671886) followed by hydrolysis. rsc.org Another pathway involves the use of sulfonium (B1226848) salts, generated in situ from DMSO, to produce 3-hydroxyoxindole scaffolds, where water acts as the oxygen source. rsc.org

Furthermore, transition metal-catalyzed oxidative reactions can lead to more complex structures. Rhodium(III)-catalyzed oxidative annulation, for example, involves a double C-H activation of the azaindole core, leading to the formation of fused polycyclic systems. acs.org Additionally, oxidation can occur at the pyridine nitrogen to form the corresponding N-oxide, which can then be used for further functionalization of the pyridine ring. researchgate.net In the context of drug metabolism, oxidation often occurs at the substituents attached to the azaindole core. nih.gov

Table 1: Summary of Potential Oxidation Reactions for this compound

| Reaction Type | Reagent(s) | Product Type |

| Electrochemical Oxidation | KBr, Electrolysis | 2-Oxo-azaindoline derivative |

| Oxidative Dearomatization | DMSO, Alkyl Bromide | 3-Hydroxy-2-oxo-azaindoline derivative |

| N-Oxidation | m-CPBA or other peroxy acids | Azaindole N-oxide derivative |

| Oxidative Annulation | [Cp*RhCl₂]₂, Ag₂CO₃, Alkyne | Fused polycyclic azaindole |

Reduction Reactions

The reduction of the azaindole scaffold typically involves the saturation of the pyrrole ring to yield the corresponding azaindoline derivative. This transformation is most commonly achieved through catalytic hydrogenation. The presence of the pyridine ring makes the azaindole nucleus more resistant to reduction than the indole nucleus, often requiring more forcing conditions.

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere is a standard method. uni-rostock.de The reaction reduces the C2-C3 double bond of the pyrrole moiety, yielding a 2,3-dihydro-azaindole, or azaindoline. Other reducing agents, such as lithium aluminum hydride (LiAlH₄), have also been employed for the reduction of functional groups on azaindole derivatives, such as the conversion of an aldehyde to an alcohol. researchgate.net Additionally, Raney Nickel has been utilized in reduction reactions in the synthesis of complex molecules containing an azaindole core, although not always for the reduction of the core itself. organic-chemistry.org

The choice of reducing agent and conditions can be tailored to selectively reduce the azaindole core or other functional groups present on the C-3 substituent, providing a route to diverse saturated heterocyclic systems.

Table 2: Potential Reduction Reactions for this compound

| Reaction Type | Reagent(s) | Product Type |

| Catalytic Hydrogenation | H₂, Pd/C | Azaindoline derivative |

| Hydride Reduction (of substituent) | LiAlH₄ or NaBH₄ | Reduced substituent (e.g., alcohol) |

Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the further derivatization of the this compound core. atlanchimpharma.comnih.govmdpi.com Once the C-3 position is substituted, other positions on the bicyclic ring system, particularly halogenated sites on the pyridine ring (e.g., C-4, C-5, C-6), can be functionalized to build molecular complexity. researchgate.net

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling a halogenated azaindole with a boronic acid or ester. For example, a 5-bromo-3-substituted-7-azaindole can be reacted with various aryl or heteroaryl boronic acids in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos) to introduce diverse substituents at the C-5 position. nih.govnih.gov

Stille Coupling: This reaction involves the coupling of an organostannane with an organic halide. A 3-trimethylstannyl-7-azaindole can be coupled with various aryl or heteroaryl halides to introduce substituents at the C-3 position. Conversely, a halo-azaindole (e.g., 5-iodo-7-azaindole) can be coupled with an organostannane reagent. atlanchimpharma.com

Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. nih.govmdpi.com A halogenated this compound can be coupled with various alkynes using a palladium-copper co-catalyst system, providing access to alkynyl-substituted azaindoles which are valuable intermediates for further transformations. rsc.org

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds. A halo-azaindole can be coupled with a wide array of primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand, allowing for the introduction of diverse amino groups onto the pyridine ring of the azaindole scaffold. researchgate.netbeilstein-journals.org

Table 3: Key Coupling Reactions for Derivatization of this compound

| Reaction Name | Coupling Partners | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura | Halo-azaindole + Boronic Acid | Pd(OAc)₂, SPhos, K₃PO₄ | C-C |

| Stille | Halo-azaindole + Organostannane | Pd(PPh₃)₂Cl₂ | C-C |

| Sonogashira | Halo-azaindole + Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (sp) |

| Buchwald-Hartwig | Halo-azaindole + Amine | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N |

Derivatization Strategies for Enhancing Molecular Diversity

The generation of molecular diversity from a core scaffold like this compound is crucial for screening programs in drug discovery. nih.gov The coupling reactions described previously are central to these strategies. By employing a combinatorial approach, where a core intermediate is reacted with a library of building blocks, a large number of distinct derivatives can be synthesized efficiently.

A common strategy involves preparing a key intermediate, such as a di-halogenated azaindole, and then performing sequential, site-selective coupling reactions. For instance, starting with 3,5-dibromo-7-azaindole, one bromine atom can be selectively coupled with a boronic acid via a Suzuki reaction. The remaining bromine can then be subjected to a different coupling reaction (e.g., Sonogashira or another Suzuki reaction with a different boronic acid), leading to a diverse array of 3,5-disubstituted azaindoles.